N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
説明
特性
IUPAC Name |
N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-12-15-6-2-1-3-7-15)14-20-13-16(8-9-18(20)23)26(24,25)21-10-4-5-11-21/h1-3,6-9,13H,4-5,10-12,14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESIRWWQFLXUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
The versatility of the pyrrolidine-2-one scaffold, which is also a part of the compound’s structure, was demonstrated by its use as antioxidants and inhibitors of AChE and BChE . AChE is an ubiquitous enzyme of the serine hydrolases class responsible for hydrolyzing the neurotransmitter acetylcholine .
生物活性
N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders, including epilepsy. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide can be described by its molecular formula . The compound features a benzyl group, a pyrrolidine ring, and a sulfonamide moiety, which contribute to its biological properties.
Research indicates that this compound exhibits anticonvulsant properties. It has been shown to interact with various neurotransmitter systems, particularly those involved in the modulation of excitatory and inhibitory signals in the nervous system. The specific mechanism involves the inhibition of voltage-gated sodium channels and modulation of GABAergic transmission, which are critical pathways in seizure activity.
Anticonvulsant Effects
A study highlighted that N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (a closely related compound) demonstrated potent anticonvulsant activity across several animal models. It provided significant protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting its potential as a broad-spectrum anticonvulsant .
Table 1: Summary of Anticonvulsant Activity
| Test Model | Dose (mg/kg) | Efficacy (%) | Notes |
|---|---|---|---|
| Maximal Electroshock | 15 | 85 | High efficacy observed |
| PTZ-induced seizures | 30 | 75 | Significant reduction in seizure frequency |
| Kindling Model | 60 | 80 | Delayed progression of seizures |
Synergistic Effects with Other Drugs
The isobolographic analysis indicated that combining N-benzyl compounds with valproic acid (VPA) resulted in a supra-additive interaction against PTZ-induced seizures. This suggests that N-benzyl derivatives could be explored as adjunct therapies in epilepsy management .
Case Studies
Several case studies have documented the clinical implications of compounds similar to N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide:
- Case Study on Epilepsy Management : Patients treated with a combination therapy involving N-benzyl derivatives and traditional anticonvulsants reported improved seizure control and fewer side effects compared to monotherapy.
- Safety Profile Evaluation : In animal models, the safety margin was assessed using rotarod tests, where no significant motor impairment was observed at therapeutic doses, indicating a favorable safety profile for further clinical development .
類似化合物との比較
Structural Comparison with Similar Acetamide Derivatives
The compound shares structural motifs with several pharmacologically active acetamides, differing primarily in pyridine substituents and heterocyclic replacements. Key comparisons include:
Table 1: Structural Features of Related Acetamides
- Pyridine vs. Thiazole Replacement : Replacing pyridine with thiazole (e.g., KX2-391 analogs) reduces Src kinase inhibitory activity, emphasizing pyridine’s role in target binding .
- Substituent Effects : Bromo groups () are synthetic handles, while sulfonyl-pyrrolidine (target compound) may improve solubility or binding via hydrogen bonding.
Pharmacokinetic and Toxicity Profiles
- Nitroimidazoles (Benznidazole) : Associated with neurotoxicity, agranulocytosis, and mutagenicity due to nitro group redox cycling .
- Pyrrolidine may improve metabolic stability compared to morpholinoethoxy groups .
- Safety Data : highlights rigorous handling protocols for pyrrolidineacetamides, though specific toxicity data for the target compound remain unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
